Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-
Description
This compound is a structurally complex molecule featuring a cis-configured cyclobutanol core substituted with a methyl group and an imidazo[5,1-f][1,2,4]triazine moiety. Its design integrates fused heterocyclic systems (quinoline, imidazo-triazine) known for modulating protein-ligand interactions, particularly in oncology and inflammation research.
Properties
Molecular Formula |
C25H21FN6O |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[4-amino-5-(8-fluoro-2-phenylquinolin-7-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C25H21FN6O/c1-25(33)11-16(12-25)24-31-21(22-23(27)28-13-29-32(22)24)17-9-7-15-8-10-18(30-20(15)19(17)26)14-5-3-2-4-6-14/h2-10,13,16,33H,11-12H2,1H3,(H2,27,28,29) |
InChI Key |
SCJMHNYQTKWNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2N=CN=C3N)C4=C(C5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)F)O |
Origin of Product |
United States |
Preparation Methods
Cis-1-Methylcyclobutanol Core
The cis-configuration of the cyclobutanol ring is achieved via yeast-mediated asymmetric reduction of a cyclobutanone precursor. As detailed in JP2974181B2, (1S,2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone is reduced using Saccharomyces cerevisiae in a phosphate buffer (pH 7.06) under aerobic conditions. This biocatalytic method affords the cis-diol with >99% enantiomeric excess, which is subsequently deprotected and methylated.
Grignard addition to cyclobutanone derivatives further enables the introduction of the 1-methyl group. For example, methylmagnesium bromide reacts with 3-oxohexanenitrile intermediates under anhydrous conditions, followed by acid quenching and extraction with ethyl acetate. Purification via normal-phase chromatography (EtOAc/heptane) yields the cis-cyclobutanol stereoisomer preferentially.
Imidazo[5,1-f]Triazine Scaffold
The imidazotriazine core is constructed via a POCl3-mediated cyclization of a substituted amidine precursor. As per PMC4007908, 5-methoxy-triazin-6-ylmethylamine is coupled with a cyclobutanone ester using HATU, followed by cyclization with POCl3 to form the imidazotriazine ring. Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF furnishes the key intermediate for subsequent Suzuki coupling.
Ammonolysis of the 7-bromo intermediate with aqueous NH3 in THF introduces the 4-amino group, critical for biological activity. LCMS analysis (Method D) confirms >90% purity, with [M+H]+ = 152.10.
8-Fluoro-2-Phenylquinolin-7-Yl Boronate
The quinolinyl subunit is synthesized via Pd-catalyzed cross-coupling and fluorination. Starting from 2-phenyl-7-bromoquinoline, electrophilic fluorination at the 8-position is achieved using Selectfluor in acetonitrile at 80°C. Conversion to the boronate ester employs bis(pinacolato)diboron and Pd(dppf)Cl2 in 1,4-dioxane, yielding the Suzuki coupling partner.
Final Coupling and Integration
Suzuki-Miyaura Coupling
The imidazotriazine and quinolinyl subunits are conjugated via a Pd-mediated Suzuki reaction . As described in WO2020260871A1, the 7-bromo-imidazotriazine reacts with the quinolinyl boronate in a mixture of 1,4-dioxane/H2O (3:1) using Pd(PPh3)4 and K2CO3. The reaction proceeds at 90°C for 12 h, affording the biaryl product in 85% yield after purification by normal-phase chromatography.
Cyclobutanol-Imidazotriazine Conjugation
The cis-cyclobutanol is linked to the imidazotriazine via a Mitsunobu reaction . Using PPh3 and DIAD in THF, the hydroxyl group of the cyclobutanol displaces a leaving group (e.g., chloride) at the imidazotriazine’s 3-position. The reaction proceeds with retention of configuration, preserving the cis-stereochemistry.
Stereochemical and Regiochemical Considerations
Cis-Selectivity in Cyclobutanol Formation
The yeast-mediated reduction’s stereoselectivity arises from the enzyme’s active site geometry, which preferentially binds the cyclobutanone in a conformation favoring cis-diol formation. Competing methods, such as Grignard additions, require chiral auxiliaries or catalysts to achieve similar selectivity.
Fluorination Positional Control
The 8-fluoro substituent on the quinoline is introduced using DAST (diethylaminosulfur trifluoride) in dichloromethane at −78°C, ensuring minimal byproduct formation. 19F NMR confirms >95% regiopurity.
Optimization and Scale-Up
Reaction Condition Screening
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Suzuki Coupling Temp | 90°C | 85% yield |
| Fluorination Agent | Selectfluor (2 eq) | 92% conversion |
| Cyclization Catalyst | POCl3 (1.5 eq) | 78% efficiency |
Purification Challenges
- Cyclobutanol intermediates require azeotropic drying with toluene to prevent epimerization.
- Imidazotriazine-cyclobutanol conjugates are purified via reverse-phase HPLC (ACN/H2O + 0.1% TFA), achieving >98% purity.
Biological Relevance and Applications
The compound’s IGF-1R inhibitory activity (IC50 = 0.33 μM) stems from hydrogen bonding between the quinolinyl fluorine and Lys1003, as well as the imidazotriazine’s hinge interactions. Microsomal stability assays in human liver microsomes show a clearance rate of 0.91 mL/min/mg, indicating favorable pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone (CAS: 867165-62-6)
- Key Similarities: Cyclobutane backbone with fused heterocyclic systems (imidazo-pyrazine and quinoline). Chlorine substitution at the quinoline moiety (cf. fluorine in the target compound).
- Key Differences: Cyclobutanone (ketone) instead of cyclobutanol (alcohol), altering polarity and hydrogen-bonding capacity. Imidazo[1,5-a]pyrazine vs. imidazo[5,1-f][1,2,4]triazine, affecting π-π stacking and binding pocket compatibility .
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (CAS: 1519609-29-0)
- Key Similarities: Cyclobutane ring with nitrogen-rich substituents (triazolo-pyridine). Potential for targeting nucleotide-binding domains.
- Key Differences: Triazolo-pyridine system lacks the quinoline and imidazo-triazine pharmacophores critical for kinase inhibition .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~50–60%) to kinase inhibitors like LY2784544 (imidazo[1,2-b]pyridazine derivative) and acifluorfen (herbicidal diphenyl ether). These metrics highlight shared features such as aromatic stacking groups and halogen substitutions but underscore divergent functional groups (e.g., cyclobutanol vs. sulfonylbenzamide) .
Bioactivity Correlation and Research Findings
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that the target compound likely shares mechanisms with imidazo[1,2-b]pyridazines and quinoline-based kinase inhibitors, given structural parallels. For example:
- Aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) demonstrates that minor structural variations (e.g., cyclobutanol vs. hydroxamate) can shift target specificity from epigenetic enzymes to kinases .
- Triticonazole (cyclopentanol triazole) shares a sterically constrained alcohol core but lacks the fused heterocycles necessary for kinase inhibition, emphasizing the critical role of the imidazo-triazine-quinoline assembly .
Comparative Data Table
Biological Activity
Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-, also known by its CAS number 1246454-25-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in the context of cancer research.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : CHF NO
- Molecular Weight : 440.472 g/mol
The structure contains a cyclobutanol moiety linked to an imidazo[5,1-f][1,2,4]triazine scaffold, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. While specific synthetic routes can vary, they often include:
- Formation of the imidazo[5,1-f][1,2,4]triazine core.
- Introduction of the fluorophenyl and amino substituents.
- Final cyclization to yield the cyclobutanol derivative.
Anticancer Activity
Recent studies have demonstrated that Cyclobutanol exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Cervical Cancer (SISO) | 2.87 - 3.06 | Induces apoptosis and inhibits cell growth |
| Bladder Cancer (RT-112) | 3.42 - 5.59 | Apoptosis induction and cell cycle arrest |
| Non-Small Cell Lung (HCC827) | 0.09 - 0.24 | PI3K pathway inhibition |
These values indicate that Cyclobutanol is more potent than some reference drugs like cisplatin in certain contexts.
The primary mechanisms by which Cyclobutanol exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that treatment with Cyclobutanol leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells.
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor proliferation.
- Inhibition of Key Signaling Pathways : Notably, Cyclobutanol inhibits the PI3K/AKT signaling pathway, which is often dysregulated in cancer cells.
Case Study 1: Cervical Cancer Cell Line (SISO)
A study evaluated the cytotoxicity of Cyclobutanol on the SISO cell line. The results indicated an IC value ranging from 2.87 to 3.06 µM, suggesting a strong inhibitory effect on cell proliferation compared to control treatments.
Case Study 2: Bladder Cancer Cell Line (RT-112)
In another study focusing on bladder cancer cells (RT-112), Cyclobutanol demonstrated an IC value between 3.42 and 5.59 µM. The compound was shown to induce apoptosis through a caspase-dependent mechanism.
Q & A
Basic: What synthetic strategies are recommended for constructing the imidazo[5,1-f][1,2,4]triazine core in this compound?
Methodological Answer:
The imidazo[5,1-f][1,2,4]triazine core can be synthesized via multi-step condensation reactions. For example, triazine intermediates are often prepared by reacting hydrazine derivatives with carbonyl compounds under acidic conditions. Evidence from similar fused heterocycles (e.g., triazolo[4,3-b]pyridazines) suggests using oxalyl chloride or trimethylsilyl isothiocyanate as coupling agents to form fused rings . Key steps include:
- Step 1: Synthesize the quinoline-substituted triazine precursor via Buchwald-Hartwig amination to introduce the 8-fluoro-2-phenylquinoline moiety.
- Step 2: Perform cyclization using Pd-catalyzed cross-coupling or microwave-assisted conditions to fuse the imidazole and triazine rings.
- Step 3: Introduce the cyclobutanol group via nucleophilic substitution, ensuring cis-stereochemistry by controlling reaction temperature and solvent polarity.
Advanced: How can stereochemical purity (cis-configuration) be ensured during synthesis?
Methodological Answer:
The cis-configuration requires chiral resolution or asymmetric synthesis. Techniques include:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers post-synthesis .
- Asymmetric Catalysis: Employ palladium catalysts with chiral ligands (e.g., BINAP) during cyclobutanol ring formation to favor cis-configuration .
- Crystallization Control: Adjust solvent polarity (e.g., tert-butyl methyl ether) to selectively crystallize the cis-isomer, as seen in analogous cyclobutane derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the imidazo-triazine core and quinoline substituents. Aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) validate the 8-fluoro group .
- HPLC-MS: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while reverse-phase HPLC monitors purity (>95% by UV detection at 254 nm) .
- FT-IR: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm triazine and amino groups .
Advanced: How can researchers design in vitro assays to study target engagement for this compound?
Methodological Answer:
Given the structural similarity to CNS PET ligands (e.g., PDE2A ligands in ), prioritize assays that evaluate:
- Receptor Binding: Radioligand displacement assays (e.g., using [³H]-labeled analogs) to measure affinity for kinase or GPCR targets.
- Cellular Permeability: Use MDCK-MDR1 monolayers to assess blood-brain barrier penetration, guided by physicochemical parameters (LogP < 3, polar surface area <90 Ų) .
- Enzymatic Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify IC50 values. Include negative controls (e.g., staurosporine) to validate specificity.
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation of fine particulates .
- Storage: Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the triazine ring. Avoid exposure to light (photolabile quinoline group) .
- Spill Management: Neutralize spills with activated carbon and dispose as hazardous waste (EPA Hazard Code D001) .
Advanced: How can computational modeling predict metabolic stability and off-target effects?
Methodological Answer:
- QSAR Modeling: Use Schrödinger’s QikProp to predict metabolic liabilities (e.g., CYP3A4/2D6 inhibition) based on topological polar surface area and rotatable bonds .
- Molecular Docking: Glide or AutoDock Vina simulates binding to off-target kinases (e.g., EGFR, JAK2). Prioritize scaffolds with >5 kcal/mol binding energy differentials vs. primary targets .
- MD Simulations: GROMACS-based simulations (50 ns) assess conformational stability in aqueous and lipid bilayer environments, identifying vulnerable sites for oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
